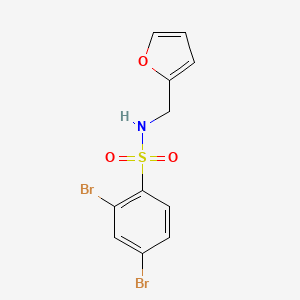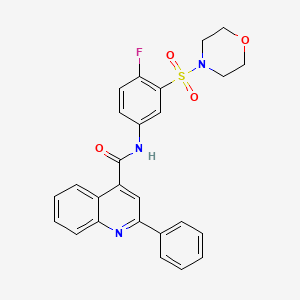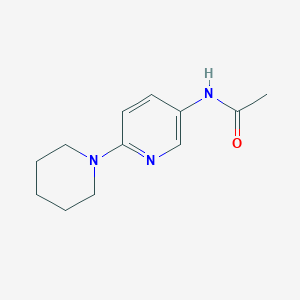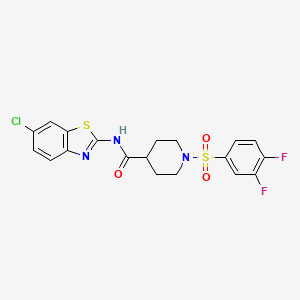
2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide (DBFS) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide inhibits PTP activity by binding to the active site of the enzyme and preventing it from dephosphorylating its substrate. This leads to the accumulation of phosphorylated proteins and altered cellular signaling pathways. 2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide also acts as a fluorescent probe by reacting with ROS and producing a fluorescent signal that can be detected using fluorescence microscopy.
Biochemical and Physiological Effects:
2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. 2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide has also been shown to reduce ROS levels in cells and protect against oxidative stress-induced damage. Additionally, 2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide has been shown to modulate immune responses and regulate insulin signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide has several advantages for use in lab experiments, including its high selectivity and potency as a PTP inhibitor and its ability to act as a fluorescent probe for ROS detection. However, 2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide also has limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.
Zukünftige Richtungen
For research on 2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide include exploring its potential as a therapeutic agent for the treatment of cancer and other diseases, developing more efficient synthesis methods, and improving its solubility and bioavailability for use in vivo. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on cellular signaling pathways and immune responses.
Conclusion:
In conclusion, 2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. 2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide has potential as a therapeutic agent for the treatment of cancer and other diseases, and further research is needed to explore its full potential.
Synthesemethoden
2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide can be synthesized using various methods, including nucleophilic substitution, Suzuki coupling, and palladium-catalyzed cross-coupling reactions. The most common method for synthesizing 2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide is through the reaction of 2,4-dibromoaniline with furan-2-carboxaldehyde in the presence of a base. The resulting product is then treated with benzenesulfonyl chloride to produce 2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide has been used in various scientific research applications, including as an inhibitor of protein tyrosine phosphatases (PTPs), which play a critical role in regulating cellular signaling pathways. 2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide has also been used as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. Additionally, 2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide has been studied for its potential as a therapeutic agent for the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO3S/c12-8-3-4-11(10(13)6-8)18(15,16)14-7-9-2-1-5-17-9/h1-6,14H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVDUEFFLYIZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7468741.png)
![2-(4-benzoylphenoxy)-N-[5-[(4-cyanophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7468746.png)
![2,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7468756.png)
![[2-(2-Methoxy-5-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 3-hydroxybenzoate](/img/structure/B7468774.png)

![N-[3-[benzyl-(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7468788.png)



![2-(2-Fluorophenyl)-1-[4-hydroxy-4-(1-methylimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7468801.png)
![[(3S,4S)-3-hydroxy-4-phenylpiperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7468804.png)
![N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B7468805.png)
![N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide](/img/structure/B7468826.png)
